

Application Notes and Protocols: Global Ubiquitin Mapping of PROTAC BRM Degradar-1

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Compound of Interest

Compound Name: PROTAC BRM degrader-1

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Introduction

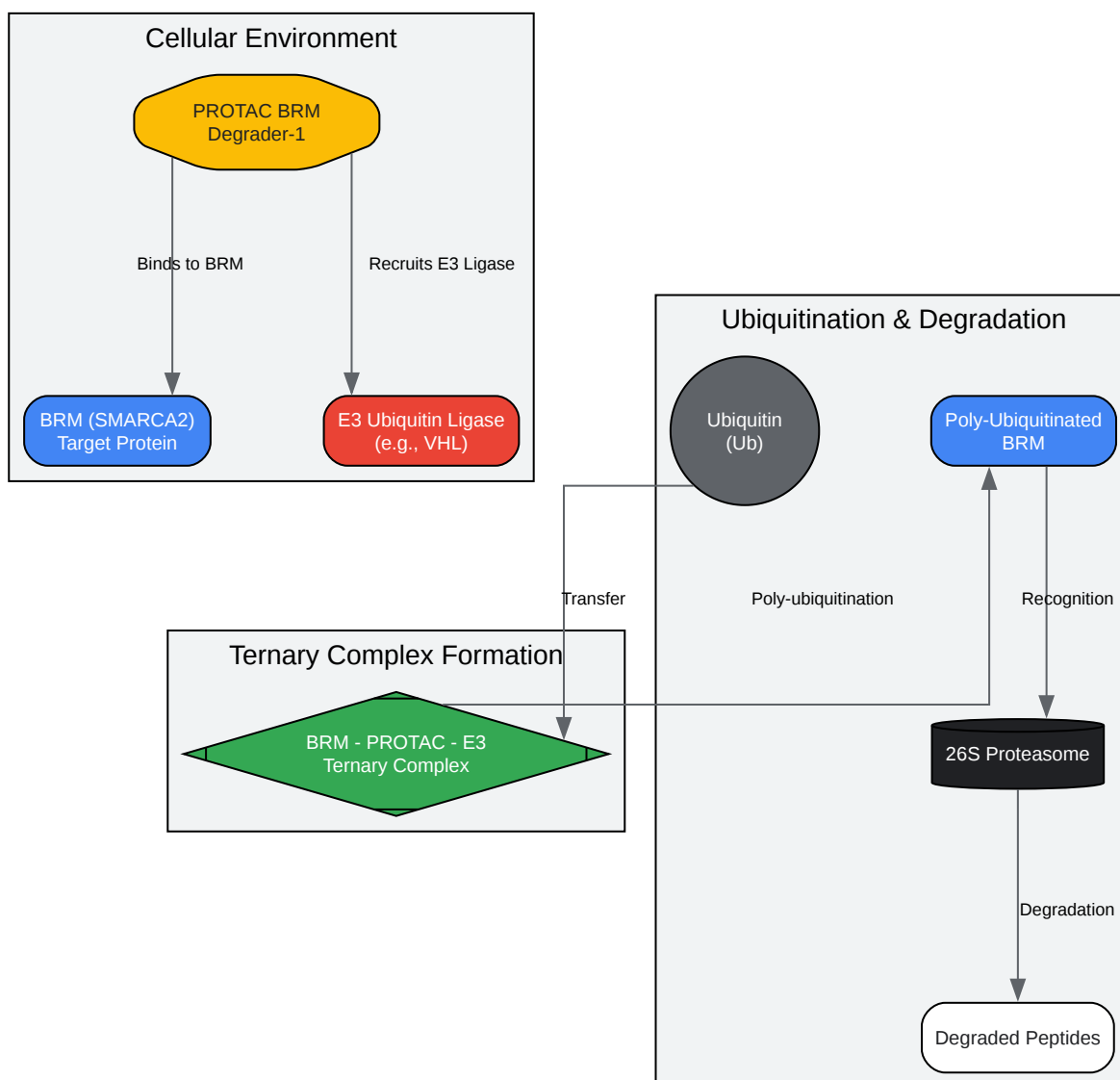
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4] **PROTAC BRM degrader-1** is a heterobifunctional molecule designed to target Brahma (BRM, also known as SMARCA2), a key ATPase subunit of the SWI/SNF chromatin-remodeling complex.[5][6][7] BRM is a synthetic lethal target in cancers with mutations in its paralog, BRG1 (SMARCA4).[7][8]

A critical aspect of developing selective PROTACs is to understand their impact on the global cellular ubiquitome, ensuring that the degradation effect is specific to the intended target with minimal off-target effects. Global ubiquitin mapping, a quantitative proteomics technique, allows for the comprehensive identification and quantification of ubiquitination sites across the entire proteome.[9][10][11] This is typically achieved by enriching for peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin following tryptic digestion, followed by analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

These application notes provide a detailed protocol for assessing the specificity of **PROTAC BRM degrader-1** by mapping global ubiquitination changes in a relevant cancer cell line. The data presented demonstrates the high specificity of the degrader for SMARCA2/4.[7][13][14]

Mechanism of Action: PROTAC BRM Degradator-1

PROTAC BRM degrader-1 is a bifunctional molecule that consists of a ligand that binds to the BRM protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).^{[1][2]} This induces the formation of a ternary complex between BRM and the E3 ligase, leading to the polyubiquitination of BRM.^[3] The ubiquitinated BRM is then recognized and degraded by the 26S proteasome.^{[2][15]}



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Mechanism of PROTAC-mediated BRM degradation.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency of **PROTAC BRM degrader-1** and its effect on the ubiquitination of its primary targets, BRM (SMARCA2) and its paralog BRG1 (SMARCA4).

Table 1: PROTAC BRM Degrader-1 Potency

This table shows the half-maximal degradation concentration (DC50) for the intended target BRM (SMARCA2) and its closely related paralog BRG1 (SMARCA4).

Compound	Target Protein	DC50	Reference
PROTAC BRM degrader-1 (compound 17)	BRM (SMARCA2)	93 pM	[16]
BRG1 (SMARCA4)	4.9 nM	[16]	
PROTAC BRM/BRG1 degrader-1 (Example 253)	BRM (SMARCA2)	10-100 nM	[17]
BRG1 (SMARCA4)	> 1 μ M	[17]	

Table 2: Global Ubiquitylome Analysis of Target Proteins

This table presents the results from a di-glycine remnant mass spectrometry analysis in SW1573 cells treated with a BRM/BRG1 degrader (A947, 500 nM). The data shows the log2 fold change in ubiquitination at specific sites on SMARCA2 and SMARCA4 proteins compared to a vehicle control. A significant increase in ubiquitination is observed, confirming the on-target mechanism of the PROTAC.

Protein	UniProt ID	Ubiquitination Site	Log2 Fold Change (vs. DMSO)	Treatment Time	Reference
SMARCA2 (BRM)	P51531	K107	> 4.0	30 min	[13]
K111	> 4.0	30 min	[13]		
K143	> 4.0	30 min	[13]		
K144	> 4.0	30 min	[13]		
K152	> 4.0	30 min	[13]		
SMARCA4 (BRG1)	P51532	K148	~ 3.0	30 min	[13]
K156	~ 3.0	30 min	[13]		
K181	~ 3.0	30 min	[13]		

Note: Data is estimated from the published volcano plot in the reference. The analysis identified 5,720 unique ubiquitinated peptides, with the vast majority showing no significant change, indicating high specificity of the degrader.[\[7\]](#)[\[13\]](#)

Experimental Protocols

The following is a representative protocol for performing global ubiquitin mapping to assess the specificity of **PROTAC BRM degrader-1**.

Cell Culture and Treatment

- Cell Line: SW1573 (non-small cell lung cancer) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Plating: Seed cells in 15 cm dishes and grow to 80-90% confluency.
- Treatment: Treat cells with 500 nM **PROTAC BRM degrader-1** or DMSO (vehicle control).

- Incubation: Incubate the cells for short time points (e.g., 5 and 30 minutes) to capture the ubiquitination event before significant protein degradation occurs.[\[13\]](#)
- Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

Protein Extraction and Digestion

- Lysis: Lyse the cell pellet in urea lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, supplemented with protease and deubiquitinase inhibitors). Sonicate the lysate on ice to shear DNA and reduce viscosity.
- Centrifugation: Clarify the lysate by centrifuging at 20,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
- Reduction and Alkylation: Reduce the proteins with 5 mM DTT for 1 hour at 37°C, then alkylate with 15 mM iodoacetamide for 45 minutes in the dark at room temperature.
- Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.

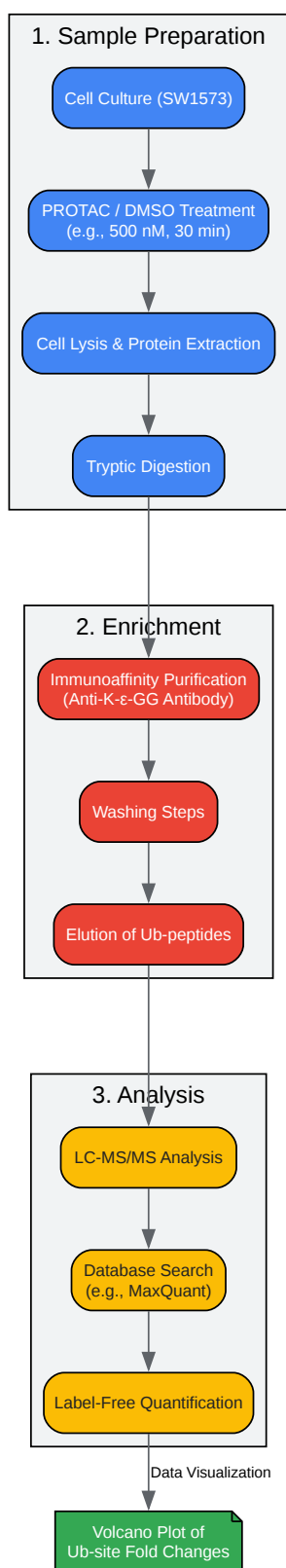
K-ε-GG Peptide Enrichment

- Antibody Preparation: Use an anti-K-ε-GG remnant antibody cross-linked to protein A/G beads.
- Immunoaffinity Purification: Resuspend the dried peptides in an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl). Add the antibody-bead conjugate.
- Incubation: Incubate for 2-4 hours at 4°C with gentle rotation to enrich for ubiquitinated peptides.

- **Washing:** Wash the beads multiple times with IP buffer and then with water to remove non-specifically bound peptides.
- **Elution:** Elute the enriched K- ϵ -GG peptides from the beads using 0.15% TFA.
- **Final Desalting:** Desalt the eluted peptides using a C18 StageTip and dry under vacuum.

LC-MS/MS Analysis

- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-flow HPLC system.
- **Chromatography:** Resuspend the enriched peptides in a loading buffer (e.g., 0.1% formic acid). Load the peptides onto a trap column and then separate them on an analytical column using a gradient of increasing acetonitrile concentration.
- **Mass Spectrometry:** Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most intense precursor ions.



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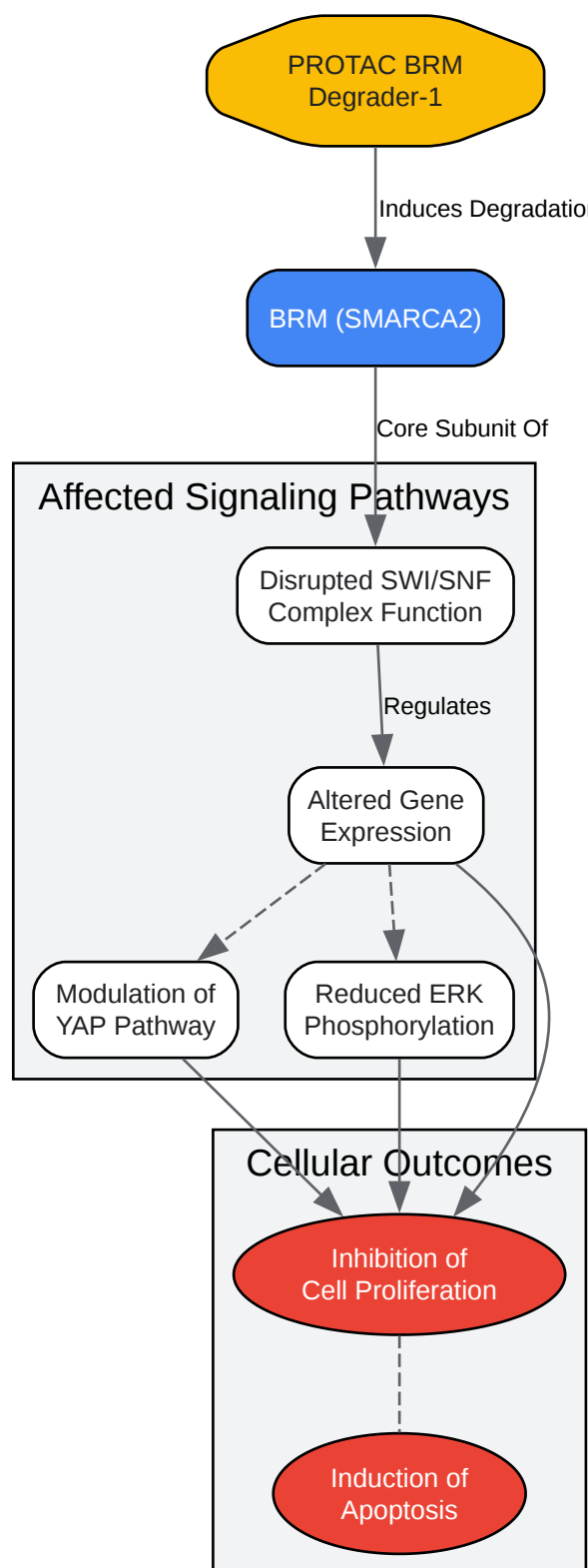
Workflow for global ubiquitin mapping.

Data Analysis

- **Database Search:** Process the raw MS data using software such as MaxQuant. Search the MS/MS spectra against a human protein database (e.g., UniProt) with specified parameters, including trypsin as the enzyme, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and GlyGly on lysine as variable modifications.
- **Quantification:** Use a label-free quantification (LFQ) algorithm to calculate the intensity of each identified ubiquitinated peptide.
- **Statistical Analysis:** Perform statistical analysis (e.g., t-test) on the LFQ intensities between the PROTAC-treated and vehicle control groups. Visualize the results using a volcano plot (Log2 fold change vs. -Log10 p-value) to identify significantly regulated ubiquitination sites. [\[13\]](#)[\[18\]](#)

Downstream Signaling Consequences

Degradation of BRM (SMARCA2) in BRG1 (SMARCA4)-mutant cancer cells has been shown to have significant downstream effects on signaling pathways that control cell proliferation and survival. Key consequences include the modulation of the YAP signaling pathway and a reduction in the phosphorylation of ERK, a critical node in the MAPK signaling pathway.[\[5\]](#)



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Downstream effects of BRM (SMARCA2) degradation.

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